Product packaging for 3,4-diphenyl-1H-pyrazol-5-amine(Cat. No.:CAS No. 63633-46-5)

3,4-diphenyl-1H-pyrazol-5-amine

Cat. No.: B433029
CAS No.: 63633-46-5
M. Wt: 235.28g/mol
InChI Key: JWPUMLMBTPMEQA-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1H-pyrazol-5-amine is a high-purity chemical compound serving as a privileged scaffold in medicinal chemistry and organic synthesis. This 5-aminopyrazole derivative is characterized by its two phenyl substituents and an amine group, making it a versatile precursor for constructing diverse heterocyclic systems. Its core structure is a key intermediate in developing novel therapeutic agents. This compound is a fundamental building block for anticancer research. It is a direct precursor in synthesizing complex molecules like 4,6-diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, which has demonstrated potent in vitro activity against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines . Furthermore, the 3,4-diphenyl-1H-pyrazole structure is a recognized pharmacophore in neuroscience research. It forms the core of investigated antidepressant agents, such as fezolamine, which was studied as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . From a synthetic chemistry perspective, this compound can be synthesized from α-cyanoketones and phenylhydrazine hydrochloride . Its amino group allows for further functionalization, although achieving chemoselective C-4 arylation can be challenging due to competitive reactions at the amine group; advanced methods like laccase-mediated catalysis have been developed to address this . Researchers value this compound for its utility in multi-component reactions and as a starting material for synthesizing various fused heterocycles, including pyrazolopyridines and pyrrolopyrazoles, which are structures of significant pharmacological interest . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3 B433029 3,4-diphenyl-1H-pyrazol-5-amine CAS No. 63633-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diphenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPUMLMBTPMEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353171
Record name 3,4-diphenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63633-46-5
Record name 3,4-diphenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diphenyl-1H-pyrazol-5-amine
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Advanced Structural Characterization and Elucidation of 3,4 Diphenyl 1h Pyrazol 5 Amine and Its Analogues

Spectroscopic Analysis Techniques

Spectroscopic analysis is the cornerstone for the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary information, enabling a comprehensive characterization of the target molecule and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.

¹H NMR spectroscopy provides information on the number and electronic environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. In the context of diphenyl-pyrazol-amine structures, ¹H NMR spectra reveal characteristic signals for the aromatic protons of the phenyl rings, the amine (NH₂) protons, and the pyrazole (B372694) ring NH proton.

For instance, in the spectrum of a closely related analogue, 3,3-bis(5-amino-1,3-diphenyl-1H-pyrazol-4-yl)indolin-2-one, the amine protons appear as distinct singlets at 4.51 and 4.91 ppm, while the numerous aromatic protons from the phenyl groups create a complex multiplet region between 6.39 and 7.52 ppm. clockss.org The NH proton of the indoline (B122111) moiety is observed further downfield at 10.48 ppm. clockss.org In another analogue, 1,3-diphenyl-4-(phenylselanyl)-1H-pyrazol-5-amine, the amine protons (NH₂) present as a singlet at 4.18 ppm, with the aromatic protons appearing in multiplets between 7.06 and 7.83 ppm. beilstein-journals.org

Table 1: Representative ¹H NMR Spectral Data for Diphenyl-1H-pyrazol-5-amine Analogues

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Assignment Reference
3,3-bis(5-amino-1,3-diphenyl-1H-pyrazol-4-yl)indolin-2-one DMSO-d₆ 4.51 (s, 2H), 4.91 (s, 2H) NH₂ clockss.org
6.39-7.52 (m, 24H) Ar-H clockss.org
10.48 (s, 1H) NH (indole) clockss.org
1,3-Diphenyl-4-(phenylselanyl)-1H-pyrazol-5-amine CDCl₃ 4.18 (s, 2H) NH₂ beilstein-journals.org

Note: Data is for representative analogues as specified.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shifts provide insight into the hybridization and electronic environment of each carbon atom. For diphenyl-pyrazol-amine systems, distinct regions in the spectrum correspond to the phenyl ring carbons and the pyrazole ring carbons (C3, C4, and C5).

In the ¹³C NMR spectrum of 3,3-bis(5-amino-1,3-diphenyl-1H-pyrazol-4-yl)indolin-2-one, the pyrazole ring carbons show characteristic signals, with C5 carbons linked to the amino group appearing at 150.7 and 150.8 ppm. clockss.org The carbons of the phenyl rings span a range from approximately 121 to 139 ppm. clockss.org Similarly, for 1,3-diphenyl-4-(phenylselanyl)-1H-pyrazol-5-amine, the C5 carbon resonates at 153.6 ppm, while the C3 and C4 carbons appear at 149.5 and 82.4 ppm, respectively. beilstein-journals.org Theoretical studies using Density Functional Theory (DFT) can also be employed to predict ¹³C NMR chemical shifts, providing a valuable comparison with experimental data. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Diphenyl-1H-pyrazol-5-amine Analogues

Compound Solvent Chemical Shift (δ, ppm) Assignment Reference
3,3-bis(5-amino-1,3-diphenyl-1H-pyrazol-4-yl)indolin-2-one DMSO-d₆ 98.5, 98.9 C4 (pyrazole) clockss.org
121.9-139.0 Ar-C clockss.org
145.6, 145.7 C3 (pyrazole) clockss.org
150.7, 150.8 C5 (pyrazole) clockss.org
1,3-Diphenyl-4-(phenylselanyl)-1H-pyrazol-5-amine CDCl₃ 82.4 C4 (pyrazole) beilstein-journals.org
123.6-138.6 Ar-C beilstein-journals.org
149.5 C3 (pyrazole) beilstein-journals.org

Note: Data is for representative analogues as specified.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex structures.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectra differentiate between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively, while quaternary carbons are absent. This technique was instrumental in confirming CH (positive peak) and CH₂ (negative peak) signals in pyrazoline derivatives. mdpi.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond correlation between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful, as it reveals correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together different molecular fragments. For example, in the structural elucidation of pyrazolo[3,4-b]pyridine regioisomers derived from 1,3-diphenyl-1H-pyrazol-5-amine, HMBC was key. biorxiv.orgbiorxiv.org A cross-peak between the protons of a methylthio group and the C6 carbon of the pyridine (B92270) ring in the HMBC spectrum definitively confirmed the structure of one isomer. biorxiv.orgbiorxiv.org

¹H–¹⁵N HMBC experiments can also be exploited to probe long-range couplings and provide further structural confirmation, as demonstrated in the analysis of novel pyrazoloazepines derived from 5-aminopyrazoles. researchgate.net

While direct ¹⁵N NMR data for 3,4-diphenyl-1H-pyrazol-5-amine is not widely reported, studies on analogous nitrogen-containing heterocycles provide valuable insights. Investigations into aminopyrimidines and aminobenzenes have revealed important trends. researcher.lifeconsensus.app A linear correlation exists between the substituent effects on ¹⁵N chemical shifts in aminopyrimidines and the ¹³C shifts in analogous aminopyridines. researchgate.net These shifts are sensitive to the orientation of the amino group and can be accurately predicted using DFT/GIAO (density functional theory/gauge including atomic orbitals) computational methods. researcher.lifeconsensus.appresearchgate.net

More relevantly, ¹⁵N NMR studies on N-aminoazoles, including 1-aminopyrazole, have been used to determine the preferred site of protonation. rsc.org By comparing the ¹⁵N NMR spectra in neutral and acidic media, researchers can identify which nitrogen atom (in the ring or the exocyclic amino group) acts as the primary basic center. rsc.org Techniques like ¹H-¹⁵N HSQC are often employed to overcome the low natural abundance and sensitivity of the ¹⁵N nucleus, making it a powerful tool for structural analysis of nitrogen-rich compounds like aminopyrazoles. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific covalent bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For aminopyrazole derivatives, the IR spectrum provides clear evidence for key functional groups:

N-H Stretching: The amino (NH₂) group gives rise to characteristic stretches, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. For example, an analogue showed bands at 3404 and 3315 cm⁻¹. clockss.org Another derivative displayed N-H stretches at 3450 and 3412 cm⁻¹. beilstein-journals.org

C-H Stretching: Aromatic C-H stretches are generally observed just above 3000 cm⁻¹, as seen in a band at 3055 cm⁻¹. beilstein-journals.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings typically appear in the 1500-1650 cm⁻¹ region. clockss.orgbeilstein-journals.orgjpionline.org

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Aminopyrazole Analogues

Frequency Range (cm⁻¹) Vibration Functional Group Reference
3300 - 3500 N-H Stretch Primary Amine (NH₂) clockss.orgbeilstein-journals.org
> 3000 C-H Stretch Aromatic beilstein-journals.org
1500 - 1650 C=N / C=C Stretch Pyrazole/Phenyl Ring clockss.orgbeilstein-journals.orgjpionline.org
2200 - 2260 C≡N Stretch Nitrile (if present) jpionline.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation patterns of pyrazole derivatives, providing invaluable information for structural confirmation. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular formula, C₁₅H₁₃N₃. nih.gov The fragmentation patterns observed in the mass spectra of pyrazole derivatives are often characteristic of the substituent groups and the pyrazole core itself. researchgate.net

In the study of various pyrazole derivatives, mass spectrometry has been routinely used to confirm the successful synthesis of the target compounds. orientjchem.orgnih.govnih.govmdpi.com For instance, in the synthesis of novel 3-benzoylbenzofurans and their corresponding pyrazole derivatives, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were key to their characterization. rsc.org Similarly, the structures of newly synthesized pyrazole-dicarboxamides were confirmed using a combination of FT-IR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). researchgate.net The synthesis of pyrazolo[3,4-c]pyridazine derivatives also relied on mass spectrometry to establish the structures of the products, with the mass spectrum of one derivative showing a molecular ion peak at m/z 361. nih.gov

The table below summarizes the molecular weights of this compound and a related derivative as determined by mass spectrometry.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₅H₁₃N₃235.28
1,3-Diphenyl-4-(phenylselanyl)-1H-pyrazol-5-amineC₂₁H₁₇N₃SeNot specified in search results

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule, offering insights into its electronic structure. The UV-Vis spectra of pyrazole-based compounds typically exhibit absorption bands in the range of 200–400 nm. nih.gov For instance, the gas-phase UV absorption spectrum of pyrazole shows a maximum absorption cross-section at 203 nm. rsc.orgnist.gov

The presence of aromatic moieties, such as the phenyl groups in this compound, significantly influences the UV-Vis spectrum. A study on various pyrazole-based compounds revealed that those with phenyl scaffolds exhibited a red-shifted broad absorption band around 250 nm, which was attributed to π–π* transitions of the aromatic system. nih.gov This is in contrast to pyrazoles without phenyl groups, which showed narrower absorption profiles at shorter wavelengths. nih.gov The absorption spectra of some pyrazole ligands and their silver complexes show characteristic bands that are red-shifted depending on the counter-anion. researchgate.net

The UV-Vis absorption spectra of 1H-1,2,3-triazole and pyrazole have been reported in the 200-250 nm range. researchgate.net The low absorption capacity of these compounds beyond 240 nm suggests that their atmospheric photodissociation is negligible. rsc.org

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for crystalline compounds like this compound and its analogues.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For example, the crystal structure of 3,5-diphenyl-1H-pyrazole was determined using single-crystal X-ray diffraction, revealing a tetrameric structure in the asymmetric unit. tandfonline.com In another study, the molecular structures of pyrazole derivatives 4 and 5a were identified using the single-crystal X-ray method. nih.gov The crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid was determined from laboratory powder X-ray diffraction data. cambridge.org The synthesis and structural characterization of bis-pyrazole derivatives have also been confirmed by single-crystal X-ray analysis. researchgate.net

The table below presents crystallographic data for a selection of pyrazole derivatives.

CompoundCrystal SystemSpace GroupReference
5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acidNot specified in search resultsNot specified in search results cambridge.org
3',5-Diphenyl-1',2-bis-pyrazole derivativeTriclinicP-1 researchgate.net
Pyrazole derivative 4TriclinicP1 nih.gov
Pyrazole derivative 5aMonoclinicP2₁/n nih.gov
3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeNot specified in search resultsNot specified in search results semanticscholar.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Pyrazole Crystals

The crystal packing of pyrazole derivatives is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions play a crucial role in stabilizing the crystal lattice and influencing the physical properties of the material. acs.orgacs.org

Hydrogen bonding is a predominant feature in the crystal structures of many pyrazoles. nih.gov N-H···N and N-H···O hydrogen bonds are commonly observed, leading to the formation of dimers, tetramers, and infinite chains. nih.goviucr.org For instance, in the crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, strong N—H⋯N and N—H⋯O hydrogen bonds result in a centrosymmetric tetramer. iucr.org The crystal packing of some Schiff-base derivatives of 4-aminoantipyrine (B1666024) is stabilized by intermolecular C–H···O and C–H···N hydrogen bonds. nih.gov

π-π stacking interactions between the aromatic rings of the pyrazole and its substituents are also significant. rsc.orgresearchgate.netresearchgate.net These interactions, along with hydrogen bonding, contribute to the formation of layered or three-dimensional networks in the crystal. semanticscholar.orgrsc.org The crystal structure of 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, for example, exhibits a 2D layer structure stabilized by a hydrogen bonding network and π···π stacking interactions. semanticscholar.org The interplay of O–H···O, C–H···N, and C–H···F hydrogen bonds generates a three-dimensional molecular packing in a pyrazole carboxylic acid derivative. cambridge.org

Conformational Analysis from X-ray Data

X-ray crystallographic data provides a wealth of information for conformational analysis, revealing the preferred spatial arrangement of atoms in the solid state. iu.edu.sa The dihedral angles between the planar fragments of the molecule, such as the pyrazole ring and its phenyl substituents, are key parameters in describing the molecular conformation.

Computational Chemistry Investigations of 3,4 Diphenyl 1h Pyrazol 5 Amine Systems

Density Functional Theory (DFT) Studies

Non-Linear Optical (NLO) Properties Prediction:Calculations regarding the dipole moment, polarizability, and first-order hyperpolarizability to predict NLO properties for this specific molecule are not present in the available literature.

Therefore, a detailed article that strictly adheres to the provided outline and focuses solely on 3,4-diphenyl-1H-pyrazol-5-amine cannot be generated at this time.

Molecular Docking and Dynamics Simulations

Computational methods, particularly molecular docking and dynamics simulations, serve as powerful tools in modern drug discovery to predict and analyze the interactions between a ligand and a protein at the molecular level. For pyrazole-based compounds, these techniques have been instrumental in elucidating their binding mechanisms, identifying key structural features for activity, and guiding the design of more potent and selective inhibitors for various therapeutic targets.

Molecular docking studies have been widely employed to investigate the binding modes of pyrazole (B372694) derivatives with a range of protein targets, particularly those implicated in cancer and other diseases. These studies provide insights into the binding affinity and the specific orientation of the ligand within the protein's active site.

One area of focus has been on protein kinases, a family of enzymes crucial in cell signaling, which are often dysregulated in cancer. Docking studies of pyrazole derivatives against receptor tyrosine kinases and other protein kinases have been performed to screen for potential inhibitors. nih.gov For instance, a study involving various pyrazole derivatives docked against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2) showed that the ligands settled deep within the binding pockets of all three proteins. nih.gov The binding energies for these interactions with VEGFR-2 ranged from -5.92 to -10.09 kJ/mol, indicating favorable binding. nih.gov

Another significant target for pyrazole-based compounds is tubulin. Molecular docking has been used to assess the binding capability of pyrazole hybrid chalcone (B49325) conjugates to the colchicine-binding site of tubulin. mdpi.com Results from such studies revealed that newly synthesized compounds exhibited higher docking scores than the co-crystal ligand, suggesting a better interaction and accommodation within the binding site. mdpi.com

Furthermore, pyrazole derivatives have been investigated as inhibitors for other enzyme classes. Docking simulations of novel pyrazole-carboxamides bearing a sulfonamide moiety showed potent inhibition against human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov Similarly, studies targeting the Epidermal Growth Factor Receptor (EGFR) have utilized docking to predict the binding energies and selectivity of newly designed pyrazole compounds, with results showing a strong correlation with in vitro cytotoxic activity. alrasheedcol.edu.iqekb.eg

The following table summarizes the docking scores and binding energies of selected pyrazole derivatives against various protein targets as reported in the literature.

Compound ClassProtein TargetPDB CodeDocking Score / Binding EnergyReference
Pyrazole-Thiadiazole DerivativesVEGFR-22QU5-10.09 kJ/mol (Compound 1b) nih.gov
Pyrazole-Thiadiazole DerivativesAurora A2W1G-8.57 kJ/mol (Compound 1d) nih.gov
Pyrazole-Thiadiazole DerivativesCDK22VTO-10.35 kJ/mol (Compound 2b) nih.gov
Pyrazole Hybrid ChalconesTubulin3E22Higher than co-crystal ligand mdpi.com
Pyrazole-CarboxamidesCarbonic Anhydrase I & II-Ki values: 0.063–3.368 µM (hCA I), 0.007–4.235 µM (hCA II) nih.gov
Pyrazoline DerivativesEGFR Tyrosine Kinase-PLP Fitness: 81.11 to 90.52 ekb.eg

This table is for illustrative purposes and combines data from multiple studies. For detailed compound structures and specific values, refer to the cited sources.

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Computational studies on pyrazole derivatives have been crucial in identifying the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for their inhibitory activity.

Hydrogen bonds are consistently highlighted as one of the most critical forces driving the interaction between pyrazole ligands and their protein targets. nih.gov The N-unsubstituted pyrazole ring is particularly important as it can act as both a hydrogen bond donor and acceptor. nih.gov In studies targeting protein kinases, the pyrazole moiety has been shown to form critical hydrogen bonds with the hinge region of the kinase. nih.gov For example, in docking studies with VEGFR-2, many pyrazole compounds exhibited hydrogen bond interactions with one or more amino acids in the active pocket, including residues like Leu 840, Asn 923, Arg 1066, Cys 919, and Asp 1046. nih.gov

In the context of carbonic anhydrase inhibitors, interactions with the Zn²⁺ ion in the active site, along with hydrogen bonds, are known to enhance enzyme inhibition. nih.gov Molecular docking of pyrazole-carboxamides revealed key hydrogen bonds and non-bonded interactions responsible for their potent inhibitory effects. nih.gov

Hydrophobic interactions also play a significant role. The phenyl groups in compounds like this compound and its derivatives can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket, further stabilizing the complex. Docking of pyrazole-chalcone hybrids into the colchicine-binding site of tubulin, for instance, is stabilized by a combination of hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. mdpi.com

The table below details key interacting residues and interaction types for pyrazole derivatives with specific protein targets.

Protein TargetKey Interacting ResiduesType of InteractionReference
VEGFR-2Leu 840, Asn 923, Arg 1066, Cys 919, Asp 1046Hydrogen Bonds nih.gov
Cdc7 KinaseLys90, Pro135, Lys137Hydrogen Bonds nih.gov
Carbonic Anhydrase II (hCA II)Phe131, Val135Receptor-Ligand Interaction (Increased by bulky residues) nih.gov
15-Lipoxygenase (15-LOX)Ile 676Hydrogen Bond aminer.org
15-Lipoxygenase (15-LOX)Catalytic Fe⁺³Pi-cation Interaction aminer.org

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govfiu.edu This method has been successfully applied to discover novel pyrazole-based compounds with therapeutic potential.

High-Throughput Virtual Screening (HTVS) represents a cost-effective and efficient alternative to traditional laboratory screening methods. researchgate.netchemmethod.com One such study employed HTVS to screen a library of 12,606 pyrazole compounds against Cyclin-Dependent Kinase 8 (CDK8), a key enzyme implicated in cancer progression. researchgate.netchemmethod.com Using Schrödinger's Maestro software, this multi-stage screening process led to the identification of seven type I and two type II inhibitors. researchgate.netchemmethod.com The focus on the pyrazole scaffold was intended to enhance binding interactions with CDK8, accelerating the discovery of potential anticancer agents. researchgate.netchemmethod.com

Structure-based virtual screening is another powerful approach. This methodology was used to screen approximately 340,000 small molecules against the active site of proteasomes. nih.govfiu.eduacs.org The screening, followed by in vitro assays and optimization, successfully yielded a novel proteasome inhibitor with a pyrazole scaffold. nih.govfiu.eduacs.org This demonstrates the power of virtual screening to identify not just hits, but lead compounds that can be optimized into effective therapeutic agents. nih.gov

These computational screening funnels typically involve multiple steps, starting with a large library of compounds and progressively filtering them down based on docking scores, binding poses, and predicted pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) to eliminate weaker candidates and prioritize the most promising ones for synthesis and biological testing. chemmethod.com

Reactivity and Derivatization Strategies for 3,4 Diphenyl 1h Pyrazol 5 Amine

Reactions Involving the Amine Functionality

The primary amine group in 3,4-diphenyl-1H-pyrazol-5-amine is a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity has been extensively utilized for the synthesis of new derivatives through condensation, acylation, and alkylation reactions.

Condensation Reactions with Carbonyl Compounds

The condensation of 5-aminopyrazoles with carbonyl compounds such as isatins, ninhydrin (B49086), and various aldehydes is a well-established method for synthesizing fused heterocyclic systems and other complex molecules.

Isatins: The reaction of 1,3-diphenyl-1H-pyrazol-5-amine with isatin (B1672199) and a cyclic β-diketone, such as dimedone, in a three-component reaction, yields pyrazolo[3,4-b]pyridine-4-spiroindolinones. researchgate.netlookchem.com A plausible mechanism for this reaction involves an initial Knoevenagel condensation between isatin and the β-diketone, followed by a Michael-type addition of the aminopyrazole. researchgate.net The use of p-toluenesulfonic acid as a catalyst in water has been shown to be effective for this transformation. lookchem.com

Ninhydrin: While direct reactions with ninhydrin and this compound are not extensively detailed in the provided search results, the general reactivity of aminopyrazoles suggests the potential for the formation of complex adducts.

Aldehydes: Condensation reactions with a wide variety of aromatic and heteroaromatic aldehydes are common. For instance, a three-component coupling of aminopyrazoles, aldehydes, and sulfoxonium ylides, catalyzed by Rhodium(III), provides an efficient route to diverse pyrazolo[1,5-a]pyrimidines. nih.gov This method is tolerant of a broad range of functional groups on the aldehyde. nih.gov Another example involves the reaction of 5-aminopyrazoles with aldehydes and ethyl cyanoacetate (B8463686), leading to the formation of pyrazolo[3,4-b]pyridines. biorxiv.org

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

Carbonyl Compound Reagents and Conditions Product Type Reference(s)
Isatin, Dimedone p-Toluenesulfonic acid, water, reflux Pyrazolo[3,4-b]pyridine-4-spiroindolinone researchgate.netlookchem.com
Aromatic Aldehydes, Sulfoxonium Ylides Rh(III) catalyst, microwave heating Pyrazolo[1,5-a]pyrimidine (B1248293) nih.gov
Aldehydes, Ethyl Cyanoacetate Not specified Pyrazolo[3,4-b]pyridine biorxiv.org
Aromatic Aldehydes Not specified Pyrazolo[3,4-b]quinolines preprints.org

Amide Formation and Related Acylations

The amine group of this compound can be readily acylated to form the corresponding amides. This is a common strategy for introducing new functional groups and for the synthesis of more complex molecules.

Research has shown that the acylation of 5-aminopyrazoles can lead to the formation of various derivatives. plos.org For example, the reaction of 3,5-diphenyl-2-pyrazoline with acetyl chloride in the presence of anhydrous aluminum chloride results in the formation of 1-acetyl-3,5-diphenyl-1H-pyrazole. akademisains.gov.myresearchgate.net While this example involves a pyrazoline, it demonstrates the general principle of N-acylation of the pyrazole (B372694) system.

Alkylation Reactions

Alkylation of the amine functionality or the pyrazole ring nitrogen is another important derivatization strategy. The site of alkylation can often be controlled by the reaction conditions and the nature of the alkylating agent.

Studies have reported the synthesis of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine through a Michael addition of acrylonitrile (B1666552) to diphenylpyrazole, followed by reductive alkylation. nih.gov The alkylation of pyrazolo[3,4-c]isoquinolines, which are derived from aminopyrazoles, with alkyl halides has been shown to occur at a nitrogen atom in the newly formed ring. pleiades.online This highlights that while the exocyclic amine can be alkylated, intramolecular cyclization followed by alkylation of the ring nitrogen is also a viable pathway. The functionalization of 5-aminopyrazoles through alkylation has been noted as a popular technique for producing alkylated amines. plos.orgnih.gov

Reactions Involving the Pyrazole Ring System

The pyrazole ring in this compound is also a site of reactivity, particularly for annulation reactions that lead to the formation of fused heterocyclic systems. The presence of the amine group often facilitates these transformations by acting as a nucleophilic handle.

Annulation Reactions to Form Fused Heterocycles

The fusion of other heterocyclic rings onto the pyrazole core of this compound is a powerful strategy for creating novel molecular scaffolds.

Pyrazolo[3,4-b]pyridines: A variety of synthetic methods are available for the construction of the pyrazolo[3,4-b]pyridine skeleton from aminopyrazoles. One common approach is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. biorxiv.orgbiorxiv.org For example, the reaction of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of zirconium tetrachloride as a catalyst yields pyrazolo[3,4-b]pyridines. mdpi.com Another route involves the condensation of 5-aminopyrazoles with ethyl acetoacetate. semanticscholar.org Furthermore, a three-component reaction of 5-aminopyrazoles, isatin, and cyclic β-diketones can also lead to pyrazolo[3,4-b]pyridine derivatives. researchgate.net

Pyrazolo[3,4-d]pyrimidines: The synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles is a well-documented transformation. A novel one-flask method involves reacting 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide, followed by heterocyclization with hexamethyldisilazane. nih.govnih.govsemanticscholar.org The reaction proceeds through Vilsmeier amidination and imination reactions. nih.govnih.gov Another approach involves the reaction of 5-aminopyrazoles with formamide (B127407) using phosphorus tribromide as a coupling agent. nih.gov The reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with thiourea (B124793) leads to the formation of a 3,4-diaminopyrazolo[3,4-d]pyrimidine derivative. nih.gov

Pyrazolo[3,4-b]pyrazines: The synthesis of new pyrazolo[3,4-b]pyrazine derivatives can be achieved starting from 6‐amino‐3‐methyl‐1‐phenyl‐1H‐pyrazolo[3,4‐b]pyrazine‐5‐carbonitrile. researchgate.net While this starting material is already a fused system, the study demonstrates the further derivatization of the pyrazinopyrazole core.

Table 2: Annulation Reactions for Fused Heterocycles

Fused Heterocycle Synthetic Approach Reagents and Conditions Reference(s)
Pyrazolo[3,4-b]pyridine Condensation with α,β-unsaturated ketones ZrCl₄, DMF/EtOH, 95 °C mdpi.com
Pyrazolo[3,4-b]pyridine Condensation with 1,3-bis-electrophilic synthons Acidic conditions biorxiv.org
Pyrazolo[3,4-d]pyrimidine One-flask reaction with N,N-substituted amides PBr₃, Hexamethyldisilazane nih.govnih.govsemanticscholar.org
Pyrazolo[3,4-d]pyrimidine Reaction with formamide PBr₃ nih.gov

Dimerization and Coupling Reactions of Aminopyrazoles

Recent advances in synthetic methodology have enabled the dimerization and coupling of aminopyrazoles to form larger, more complex structures.

A copper-promoted chemoselective dimerization of 5-aminopyrazoles has been reported to produce pyrazole-fused pyridazines and pyrazines. mdpi.comnih.govresearchgate.netresearchgate.net This reaction proceeds through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds and demonstrates broad substrate scope. mdpi.comnih.govresearchgate.net The reaction conditions can be tuned to selectively yield either the pyridazine (B1198779) or pyrazine (B50134) fused dimers. For the synthesis of dipyrazole-fused pyridazines, a combination of copper(II) acetate, benzoyl peroxide, and potassium persulfate in toluene (B28343) at 100 °C is effective. researchgate.net

Furthermore, the Suzuki-Miyaura cross-coupling reaction of halogenated aminopyrazoles with a variety of boronic acids and esters has been developed. acs.orgnih.gov This method allows for the introduction of aryl, heteroaryl, and styryl groups onto the pyrazole ring. acs.org

Strategic Chemical Modifications and Substituent Effects

The core structure of this compound serves as a versatile scaffold for chemical modifications. The presence of the reactive 5-amino group, the N-H of the pyrazole ring, and the two phenyl rings allows for a wide range of derivatization strategies. These modifications are strategically employed to explore and optimize the biological activities of the resulting compounds, leading to valuable structure-activity relationship (SAR) insights.

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of additional aromatic and heteroaromatic systems onto the this compound framework is a key strategy for creating diverse chemical libraries and modulating pharmacological properties. These modifications can be achieved through several synthetic routes, primarily targeting the amino group or by constructing fused heterocyclic rings.

Furthermore, the core structure is an excellent starting material for synthesizing condensed heterocyclic systems. Multi-component, one-pot reactions are efficient methods for this purpose. For instance, reacting 1,3-diphenyl-1H-pyrazol-5-amine with an aromatic aldehyde and ethyl cyanoacetate can yield complex fused systems like 3,4-diaryl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. jpionline.org Similarly, an iodine-mediated oxidative cyclization with allylic alcohols can construct the pyrazolo[3,4-b]pyridine ring system. acs.org

More complex annulated systems can also be synthesized. The pyrazole derivative can be used as a key intermediate to prepare fused heterocycles such as pyrazolopyridines, pyrazolothiazines, and pyrazolopyrimidines through cyclocondensation reactions. ekb.eg Reaction of halogenated pyrazole intermediates with bifunctional reagents like o-aminophenol or o-phenylenediamine (B120857) leads to the formation of pyrazolo[3,4-b]benzo(e) researchgate.netmdpi.comoxazines and pyrazolo[3,4-b]quinoxalines, respectively. scirp.org

These synthetic strategies are summarized in the table below, showcasing the versatility of this compound as a building block.

Starting MaterialReagentsProduct TypeRef.
1-(2-chlorophenyl)-3-phenyl-5-amino-1H-pyrazolSubstituted Benzoyl ChloridesN-Arylbenzamides nih.gov
1,3-Diphenyl-1H-pyrazol-5-amineAromatic Aldehyde, Ethyl CyanoacetatePyrazolo[3,4-b]pyridines jpionline.org
3-Aryl-1H-pyrazol-5-amineAllylic Alcohols, Iodine, BF₃·Et₂OPyrazolo[3,4-b]pyridines acs.org
Diphenylpyrazole DerivativeEthyl Chloroacetate, Diethyl Malonate, CS₂Pyrrolopyrazole, Pyrazolopyridine, Pyrazolothiazine ekb.eg
Bromo-pyrazole Derivativeo-Amino Phenol, o-PhenylenediaminePyrazolo[3,4-b]benzo-oxazine, Pyrazolo[3,4-b]quinoxaline scirp.org

Structure-Activity Relationship (SAR) Studies from Derivatization

Derivatization of the this compound scaffold has been instrumental in discovering compounds with a range of biological activities and in elucidating their structure-activity relationships (SAR). The nature and position of the introduced substituents can profoundly impact the resulting molecule's potency and selectivity for various biological targets.

Modulation of mGlu5 Receptors: Studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives have revealed that this class of compounds can act as allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov The SAR from this research is particularly noteworthy, as subtle changes in the substitution pattern on the benzamide (B126) aryl ring can cause a dramatic switch in functional activity. For example, derivatives can be tuned to act as either negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs), highlighting the sensitivity of the receptor to the ligand's structure. nih.gov

Antimicrobial and Anticancer Activity: The synthesis of novel annulated diphenylpyrazoles has led to the discovery of derivatives with significant antimicrobial and cytotoxic activities. ekb.eg For instance, a pyrazolopyrimidinethione derivative was found to be a potent antimicrobial agent. ekb.eg Further studies on highly functionalized pyrazole amides and hydrazones have identified compounds with antiproliferative properties against various cancer cell lines, with some derivatives exhibiting IC₅₀ values in the micromolar range. mdpi.com The SAR data indicates that the specific decoration of the phenylamino (B1219803) pyrazole nucleus at its various positions is crucial for the observed antitumor properties. mdpi.com

Enzyme Inhibition: While some studies focus on the closely related 3,5-diphenylpyrazole (B73989) isomer, the SAR principles for enzyme inhibition are often transferable. Research on pyrazole-based inhibitors of meprin α and meprin β, a pair of metalloproteases, demonstrates the importance of scaffold decoration. nih.gov The SAR of sulphonamide and tertiary amine-based inhibitors revealed that an acidic substituent is critical for potent inhibition of meprin β. nih.gov This is attributed to interactions with positively charged arginine residues in the enzyme's active site. nih.gov The 3,5-diphenylpyrazole scaffold itself, even without functionalization, showed high inhibitory activity against meprin α. scispace.comnih.gov This suggests that the diaryl-heteroaromatic core is a promising lead structure for further optimization. scispace.comnih.gov

The table below summarizes selected SAR findings for derivatives.

Derivative ClassModificationBiological ActivitySAR InsightsRef.
N-ArylbenzamidesSubstitution on the benzamide aryl ringmGlu5 Receptor ModulationSubtle changes switch activity between positive and negative allosteric modulation. nih.gov
Annulated PyrazolesFused heterocyclic systems (e.g., pyrazolopyrimidinethione)Antimicrobial, AnticancerThe type of fused ring system is critical for biological activity. ekb.eg
Pyrazole AcylhydrazonesDecoration at positions 1, 3, and 4Antiproliferative, AntioxidantSpecific substitutions lead to micromolar IC₅₀ values against tumor cells. mdpi.com
Substituted PyrazolesIntroduction of acidic moietiesMeprin β InhibitionAcidic groups are crucial for potent inhibition due to interaction with the enzyme's active site. nih.gov

Mechanistic Biological Activity Studies in Vitro of 3,4 Diphenyl 1h Pyrazol 5 Amine Analogues

Enzyme Inhibition Mechanisms of Pyrazole (B372694) Derivatives

Analogues of 3,4-diphenyl-1H-pyrazol-5-amine have demonstrated significant inhibitory effects against a variety of enzymes, indicating their potential as therapeutic agents for numerous diseases. The pyrazole scaffold has proven to be a versatile framework in the design of potent and selective enzyme inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is regulated by cyclin-dependent kinases (CDKs), and their dysregulation is a hallmark of cancer. Pyrazole derivatives have emerged as promising CDK inhibitors. acs.orgmdpi.com Several studies have synthesized and evaluated novel pyrazole compounds for their ability to inhibit various CDK isoforms.

For instance, a series of novel pyrazole derivatives were screened for their potential as CDK2/cyclin A2 enzyme inhibitors. Among the synthesized compounds, some exhibited strong inhibition with IC50 values in the micromolar range. rsc.org Specifically, compound 9 was identified as a potent inhibitor with an IC50 of 0.96 μM. rsc.org Further research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives identified compound 36 as having the most significant inhibition against CDK2, with an IC50 value of 0.199 µM. mdpi.com Another study focused on indole (B1671886) derivatives linked to a pyrazole moiety found that compounds 33 and 34 showed potent inhibitory activity toward CDK2 with IC50 values of 0.074 and 0.095 µM, respectively. mdpi.com

In the pursuit of dual inhibitors, a novel pyrazole derivative, compound 6b , demonstrated promising activity against both VEGFR2 and CDK-2, with IC50 values of 0.2 μM and 0.458 μM, respectively. nih.gov Similarly, compound 5a showed dual inhibition with an IC50 of 0.267 μM for VEGFR2 and 0.311 μM for CDK-2. nih.gov The lead optimization of a 3-aminopyrazole (B16455) class of CDK2 inhibitors led to the discovery of PHA-533533 (compound 13), which inhibited CDK2/cyclin A with a Ki of 31 nM. acs.org

CompoundTargetInhibitory Concentration (IC50/Ki)Reference
Compound 9CDK2/cyclin A20.96 µM (IC50) rsc.org
Compound 36CDK20.199 µM (IC50) mdpi.com
Compound 33CDK20.074 µM (IC50) mdpi.com
Compound 34CDK20.095 µM (IC50) mdpi.com
Compound 6bCDK-20.458 µM (IC50) nih.gov
Compound 5aCDK-20.311 µM (IC50) nih.gov
PHA-533533 (Compound 13)CDK2/cyclin A31 nM (Ki) acs.org

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. acs.org Pyrazole derivatives have been investigated as potential α-amylase inhibitors. A study on dihydropyrazole derivatives found that several compounds exhibited excellent to good inhibitory activity against α-amylase, with IC50 values ranging from 0.5509 to 810.73 μM. acs.org Notably, compounds 5 , 8 , and 11 from this series were more potent than the standard drug, acarbose. acs.org

Another study synthesized bis-chalcone and pyrazole derivatives and tested their inhibitory activity against α-amylase purified from the sera of pancreatic cancer patients. ajchem-a.comajchem-a.com The results indicated that the inhibitory effect was concentration-dependent, with one pyrazole derivative (compound B) showing the highest inhibitory potency at 42.5%. ajchem-a.comajchem-a.com Furthermore, a series of new pyrazole-based tetrazole derivatives were synthesized, and their anti-diabetic potential was evaluated through α-amylase inhibition. nih.gov Compounds 2 and 6 from this series demonstrated activity comparable to the positive control, acarbose. nih.gov

Compound SeriesKey FindingsInhibitory Concentration (IC50)Reference
Dihydropyrazole DerivativesCompounds 5, 8, and 11 showed excellent activity.Compound 5: 35.50 µM, Compound 8: 1.07 µM, Compound 11: 0.5509 µM acs.org
Pyrazole-based Tetrazole DerivativesCompounds 2 and 6 showed activity comparable to acarbose.Data comparable to acarbose nih.gov
Bis-chalcone and Pyrazole DerivativesCompound B exhibited the highest inhibitory potency.42.5% inhibition ajchem-a.comajchem-a.com

Inhibition of Bacterial Enzymes (e.g., Nucleosidase, DNA Gyrase B)

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Pyrazole derivatives have been explored as inhibitors of essential bacterial enzymes like DNA gyrase and nucleosidase (MTAN), which are absent in humans, making them attractive targets.

Computational studies involving molecular docking have been used to investigate the binding of pyrazole derivatives to the active sites of Staphylococcus aureus DNA gyrase B and MTAN. dtu.dk These in silico studies suggest that certain pyrazole derivatives can bind effectively to these enzymes. dtu.dk For example, Schiff-based tethered pyrazole derivatives have been reported as potent dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase, with IC50 values as low as 3.98 μM. nih.gov

A study on benzofuran–pyrazole-based compounds identified compound 9 as a notable inhibitor of E. coli DNA gyrase B, with an IC50 of 9.80 µM, which is comparable to the antibiotic ciprofloxacin. mdpi.com These findings highlight the potential of pyrazole derivatives as a new class of antibacterial agents targeting essential bacterial enzymes. nih.gov

Compound Series/CompoundTarget EnzymeTarget OrganismInhibitory Concentration (IC50)Reference
Schiff-based tethered pyrazole derivativesDNA gyraseNot specifiedAs low as 3.98 µM nih.gov
Compound 9 (Benzofuran–pyrazole-based)DNA gyrase BE. coli9.80 µM mdpi.com
Pyrazole Derivatives (Computational Study)DNA gyrase B and Nucleosidase (MTAN)Staphylococcus aureusN/A (Binding ability predicted) dtu.dk

Other Enzyme Inhibition Pathways (e.g., Amine Oxidases, Aurora-A Kinase)

The therapeutic reach of pyrazole derivatives extends to other important enzyme families, including amine oxidases and Aurora kinases.

A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and found to be reversible and non-competitive inhibitors of monoamine oxidases, swine kidney oxidase, and bovine serum amine oxidase. nih.gov One compound, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole 6 , was a particularly potent monoamine oxidase inhibitor with a Ki of approximately 10⁻⁸ M. nih.gov

In the realm of cancer therapy, Aurora kinases are critical regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. haematologica.org Aminopyrazole derivatives have been identified as potent inhibitors of Aurora kinases. mdpi.com For instance, AT9283 is a multitargeted kinase inhibitor with potent Aurora kinase inhibition that has entered clinical studies. mdpi.com Another study identified a pyrazole-based compound, compound 6 , as a promising Aurora A kinase inhibitor with an IC50 of 0.16 µM. nih.gov

CompoundTarget EnzymeInhibitory Concentration (IC50/Ki)Reference
1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole 6Monoamine Oxidase~10⁻⁸ M (Ki) nih.gov
AT9283Aurora KinasePotent inhibitor (specific value not provided) mdpi.com
Compound 6Aurora A Kinase0.16 µM (IC50) nih.gov

Receptor Modulation and Binding Studies

Beyond enzyme inhibition, analogues of this compound also function as modulators of receptor activity, demonstrating their potential in treating neurological and psychiatric disorders.

Investigating Antimicrobial Actions (in vitro)

The antimicrobial efficacy of this compound analogues has been evaluated against a spectrum of pathogenic bacteria and fungi. These in vitro studies typically determine the minimum inhibitory concentration (MIC) and zone of inhibition to quantify the antimicrobial potency of the compounds.

Research into pyrazole derivatives has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole-clubbed pyrimidine (B1678525) and thiazole (B1198619) compounds synthesized from 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole have shown significant antimicrobial efficacy. nih.gov Specifically, compounds 7 , 8 , 12 , 13 , and 19 from this series were identified as the most potent, exhibiting substantial inhibition against various pathogenic microbes. nih.gov

The MIC values for some of the most effective compounds from this series were determined against several microorganisms. For example, compounds 12 and 13 showed strong activity against C. albicans with an MIC of 5 μg/mL. nih.gov Compound 8 was also effective against C. albicans at a concentration of 10 μg/mL. nih.gov Against the Gram-positive bacterium B. subtilis, compounds 8 , 12 , 13 , and 19 demonstrated strong antimicrobial potency with an MIC of 5 μg/mL. nih.gov Furthermore, compound 12 was effective against MRSA at a concentration of 10 μg/mL. nih.gov

Interactive Data Table: In Vitro Antimicrobial Activity of 1,3-diphenyl-1H-pyrazol-5-ol Analogues
CompoundMicroorganismMIC (μg/mL)
12C. albicans5
13C. albicans5
8C. albicans10
8B. subtilis5
12B. subtilis5
13B. subtilis5
19B. subtilis5
12MRSA10

Another study on newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives showed that several compounds exhibited moderate to outstanding antimicrobial activity against a panel of bacteria and fungi, including Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus fumigatus, and Candida albicans. researchgate.net

Anticancer Research Perspectives (in vitro cellular effects)

The cytotoxic potential of this compound analogues has been a significant area of investigation, with numerous in vitro studies assessing their effects on various human cancer cell lines. These studies often focus on determining the half-maximal inhibitory concentration (IC50) to quantify the antiproliferative activity of the compounds.

Derivatives of pyrazolo[3,4-d]pyrimidine, which share a core heterocyclic structure, have demonstrated notable anticancer activity. For instance, a novel series of these derivatives was evaluated for antiproliferative activity against the NCI 60 human tumor cell line panel. nih.gov Compounds 12a-d from this series displayed significant antitumor activity against breast cancer cell lines MDA-MB-468 and T-47D. nih.gov Compound 12b was particularly potent, with IC50 values of 3.343 ± 0.13 μM against MDA-MB-468 and 4.792 ± 0.21 μM against T-47D cells. nih.gov Further investigation into the mechanism of action revealed that compound 12b is a potent inhibitor of VEGFR-2, with an IC50 of 0.063 ± 0.003 μM. nih.gov Mechanistic studies also showed that this compound could arrest the cell cycle at the S phase and induce apoptosis in MDA-MB-468 cells. nih.gov

Another study focused on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives and their effects on human acute leukemia cell lines, K562 and Jurkat. nih.gov One derivative, compound 21 , was identified as the most cytotoxic and was found to be more selective for these leukemia cell lines compared to other tumor cells, while not being cytotoxic to normal cells. nih.gov This compound induced cell cycle arrest in the S-phase in Jurkat cells and promoted apoptosis in both cell lines, suggesting an intrinsic apoptosis pathway involving mitochondrial damage. nih.gov

Interactive Data Table: In Vitro Cytotoxic Activity of Pyrazole Analogues
Compound/DerivativeCancer Cell LineIC50 (μM)
Pyrazolo[3,4-d]pyrimidine 12b MDA-MB-468 (Breast)3.343 ± 0.13
Pyrazolo[3,4-d]pyrimidine 12b T-47D (Breast)4.792 ± 0.21
Pyrazolo[3,4-d]pyrimidine 15 NCI 60 panel0.018 - 9.98
Pyrazolo[3,4-d]pyrimidine 16 NCI 60 panel0.018 - 9.98
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivativeMCF-7 (Breast)1.88 ± 0.11
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivativeB16-F10 (Melanoma)2.12 ± 0.15

Anti-Inflammatory Mechanisms (in vitro)

The anti-inflammatory properties of this compound analogues have been explored through various in vitro assays, primarily focusing on their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

A study on novel pyrazole-pyridazine hybrids investigated their potential as selective COX-2 inhibitors. rsc.org The in vitro COX-1 and COX-2 inhibition assays revealed that trimethoxy derivatives 5f and 6f were the most active, exhibiting higher COX-2 inhibitory activity than the standard drug celecoxib, with IC50 values of 1.50 and 1.15 μM, respectively. rsc.org Another compound, the bromo derivative 6e , showed COX-2 inhibitory activity comparable to celecoxib. rsc.org These compounds also demonstrated the ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in LPS-induced RAW264.7 macrophages. rsc.org

Another research effort led to the discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones as potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), another key enzyme in the production of PGE2. nih.gov The most potent compound from this series, 14f , had an IC50 value of approximately 36 nM against human mPGES-1, without significant inhibition of COX-1/2. nih.gov

Interactive Data Table: In Vitro COX-2 Inhibitory Activity of Pyrazole Analogues
CompoundTargetIC50 (μM)
Pyrazole-pyridazine hybrid 5f COX-21.50
Pyrazole-pyridazine hybrid 6f COX-21.15
Pyrazole derivative PYZ16 COX-20.52
Pyrazole derivative PYZ9 COX-20.72
Celecoxib (Reference)COX-2~0.08 - 1.11

Antioxidant Activity Investigations

The antioxidant potential of this compound analogues has been assessed using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.

A study on novel thienyl-pyrazoles demonstrated excellent DPPH radical scavenging activities for compounds 5g and 5h , with IC50 values of 0.245 ± 0.01 μM and 0.284 ± 0.02 μM, respectively. nih.gov These values were comparable to the standard antioxidant, ascorbic acid (IC50 = 0.483 ± 0.01μM). nih.gov

In another investigation of 5-aminopyrazole derivatives, the antioxidant activity was expressed as a percentage of antioxidant activity (AA%). mdpi.com The highest AA% values were observed for compounds 4b and 4c (27.65% and 15.47%, respectively). mdpi.com

Research on pyrazole analogues incorporating a phenylsulfonyl moiety also revealed significant antioxidant activity. nanobioletters.com Compounds 5 and 17 from this series showed the highest antioxidant activity, which was comparable to that of ascorbic acid. nanobioletters.com

Interactive Data Table: In Vitro DPPH Radical Scavenging Activity of Pyrazole Analogues
CompoundIC50 (μM)
Thienyl-pyrazole 5g 0.245 ± 0.01
Thienyl-pyrazole 5h 0.284 ± 0.02
Coumarin tethered 1,3,4-oxadiazole (B1194373) 7i 17.19
Coumarin tethered 1,3,4-oxadiazole 7e 18.62
Coumarin tethered 1,3,4-oxadiazole 7d 19.47
Ascorbic Acid (Standard)~23.80

Applications of 3,4 Diphenyl 1h Pyrazol 5 Amine and Its Derivatives Beyond Medicinal Chemistry

Potential in Material Science

The unique structural and electronic characteristics of pyrazole (B372694) derivatives, including 3,4-diphenyl-1H-pyrazol-5-amine, have positioned them as valuable components in the field of material science. Their ability to be readily functionalized allows for the fine-tuning of their properties for specific applications in electronic and optoelectronic devices. mdpi.com

Derivatives of pyrazole have emerged as a significant class of materials for use as hole-transporting materials (HTMs) in optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). researchgate.net An effective HTM must possess suitable energy levels for efficient charge transfer from the active layer, high hole mobility, and good thermal and morphological stability.

Donor-acceptor (D-π-A) small molecules incorporating a pyrazole-based core are particularly promising. For instance, three isomeric small molecules (PY1, PY2, and PY3) based on a pyrazolo[1,5-a]pyrimidine (B1248293) acceptor core and a 3,6-bis(4,4′-dimethoxydiphenylamino)carbazole donor have been synthesized and studied. These molecules exhibit high thermal stability with decomposition temperatures exceeding 400 °C and demonstrate molecular glass behavior. mdpi.com Among them, the undoped PY1 showed the highest hole mobility. mdpi.com When used as a doped HTM in a planar PSC, the device with PY1 achieved a power conversion efficiency (PCE) of 12.41%, comparable to the standard Spiro-OMeTAD-based device under the same conditions. mdpi.com

Another novel hole-transport material, 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP), has been synthesized and characterized. This material demonstrates a high glass transition temperature (Tg) of 96 °C, indicating good morphological stability. rsc.org When incorporated into a multilayer OLED, the device using DPPhP as the hole-transport layer exhibited brightness and efficiency approximately 30% higher than a device using the common HTM α-NPD. rsc.org

The performance of standard HTMs like spiro-OMeTAD can also be enhanced by using dopants containing pyrazole moieties. Cobalt(III) complexes with pyridine-pyrazole ligands, such as FK102 and FK209, have been used as p-dopants. acs.org These dopants facilitate the oxidation of the HTM, thereby increasing charge carrier generation and improving hole mobility. acs.org For example, the hole mobility of spiro-OMeTAD doped with a mixture of LiTFSI and the FK209 complex reached 1.1 × 10⁻³ cm² V⁻¹ s⁻¹, a significant increase compared to the pristine material (1.47 × 10⁻⁵ cm² V⁻¹ s⁻¹). acs.org

Table 1: Performance of Selected Pyrazole-Based Hole Transporting Materials

Compound/SystemDevice TypeKey FindingHole Mobility (cm² V⁻¹ s⁻¹)Power Conversion Efficiency (PCE)Reference
PY1 PSCComparable performance to Spiro-OMeTAD.3 × 10⁻⁶ (undoped)12.41% mdpi.com
DPPhP OLED~30% higher brightness and efficiency than α-NPD.Not specifiedNot applicable rsc.org
Spiro-OMeTAD + FK209/LiTFSI PSCSignificantly enhanced hole mobility and device performance.1.1 × 10⁻³17.8% acs.org
Spiro-OMeTAD + FK102/LiTFSI PSCImproved hole mobility over single-dopant systems.5.33 × 10⁻⁴Not specified acs.org

Substituted pyrazoles have been incorporated into polymer structures to develop materials with tailored optoelectronic properties. researchgate.net The synthesis of novel pyrazole-based oligoamides is one such area of exploration. For example, starting from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, which can be derived from the hydrolysis of related pyrazole-3-carboxylic acid, various oligoamides can be synthesized. researchgate.net These polymeric structures leverage the inherent electronic properties of the pyrazole ring, and their characteristics can be modified by altering the diamine monomers used in the polymerization process. The investigation into these pyrazole-based polymers aims to create new materials for applications like LEDs and photovoltaics, where the polymer's electronic and photophysical properties are crucial. researchgate.netresearchgate.net

Use in Agrochemicals and Dyes

The pyrazole nucleus is a common motif in a variety of commercial agrochemicals and dyes, a testament to its chemical stability and versatile reactivity. researchgate.netglobalresearchonline.net

In the agrochemical industry, pyrazole derivatives are utilized as herbicides, fungicides, and insecticides. aip.orgscielo.br The development of pyrazole-carboxamides is a notable example, with these compounds being designed to control destructive plant pathogens. scielo.br The structural relationship between these synthetic compounds and existing commercial agrochemicals often involves maintaining the core pyrazole-carboxamide fragment, which is associated with biological activity, while introducing various substituents to enhance efficacy and spectrum of activity. scielo.br

In the dye industry, the pyrazole ring serves as a key component in various classes of dyes, particularly azo dyes. globalresearchonline.netresearchgate.netuob.edu.ly Azopyrazoles, formed by coupling diazotized pyrazole amines with other aromatic compounds, are used in the textile industry. globalresearchonline.net For example, a series of novel 3-substituted 5-amino-4-arylazopyrazoles have been synthesized by coupling diazotized aryl amines with 3-substituted 5-aminopyrazoles. researchgate.net These dyes have been applied to various fibers, including wool and polyester, demonstrating their utility as disperse dyes. researchgate.net The color and fastness properties of these dyes can be tuned by modifying the substituents on both the pyrazole and the aryl azo components.

Table 2: Examples of Pyrazole Derivatives in Agrochemicals and Dyes

Application AreaCompound ClassGeneral Structure/ExampleKey FeatureReference
Agrochemicals Pyrazole-carboxamidesSubstituted pyrazole-4-carboxamidesControl of plant pathogens scielo.br
Agrochemicals General PyrazolesVarious substituted pyrazolesHerbicidal and fungicidal activity researchgate.netaip.org
Dyes Azo Dyes3-Substituted 5-amino-4-arylazopyrazolesUsed as disperse dyes for textiles researchgate.net
Dyes Azo DyesAzo dyes from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileSynthesis of hydrazone-based dyes researchgate.netuob.edu.ly

General Applications in Fluorescent Substances

Pyrazole derivatives are recognized for their fluorescent properties, making them valuable in the development of fluorescent probes, sensors, and emitters. globalresearchonline.netrsc.org The fluorescence characteristics, such as quantum yield, photostability, and sensitivity to the chemical environment (solvatofluorochromism), can be extensively modified through synthetic variations on the pyrazole ring. rsc.orgnih.gov

The 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline scaffold is a prime example of a versatile and brightly fluorescent chromophore. acs.org Its facile synthesis allows for its incorporation into complex systems like molecular sensors. These sensors can be designed to detect metal ions through mechanisms such as photoinduced electron transfer (PET), resulting in a significant enhancement of fluorescence upon analyte binding. acs.org

The synthetic versatility of pyrazoles allows for the creation of probes for various applications, including bioimaging. rsc.orgnih.gov For instance, pyrazoline derivatives, which are structurally related to pyrazoles, often exhibit strong emissions. researchgate.net Researchers have designed and synthesized numerous pyrazole-based fluorescent probes that can detect specific ions or changes in the cellular environment. For example, a pyrazole derivative has been synthesized that acts as an excited-state intramolecular proton-transfer (ESIPT) active sensor for detecting Cu²⁺ ions. nih.gov The fluorescence of such probes can be either "turned on" or "turned off" in the presence of the target analyte, providing a clear signal.

Table 3: Photophysical Properties of Selected Fluorescent Pyrazole Derivatives

Compound/ScaffoldExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Application/FeatureReference
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline Not specifiedNot specifiedVersatile chromophore for fluorescent sensors acs.org
Pyrazoline-BODIPY hybrid probe Not specifiedNot specifiedLong-term bioimaging and cell staining rsc.org
3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP) 316 (in ethanol)Not specifiedStudied for photophysical properties in various solvents researchgate.net
Benzimidazole-Pyrazole Derivative (52) Not specifiedQuenched by Cu²⁺"Turn-off" fluorescent sensor for Cu²⁺ ions nih.gov

Future Research Directions for 3,4 Diphenyl 1h Pyrazol 5 Amine

Targeted Synthesis of Specific Isomers and Derivatives

Future synthetic research on 3,4-diphenyl-1H-pyrazol-5-amine should focus on the development of methods for the targeted synthesis of specific isomers and a diverse library of derivatives. While general methods for pyrazole (B372694) synthesis, such as the reaction of 1,3-dicarbonyl compounds with hydrazines, are well-established, these can sometimes lead to mixtures of isomers. tandfonline.com Research should aim for regioselective synthetic routes to control the substitution pattern on the pyrazole ring and the exocyclic amine.

Furthermore, the synthesis of novel derivatives by modifying the phenyl rings and the amino group is a promising area. Introducing a variety of substituents (e.g., electron-donating and electron-withdrawing groups) onto the phenyl rings could systematically tune the electronic properties and, consequently, the biological activity and material properties of the resulting molecules. The amino group at the C5 position serves as a key handle for derivatization, allowing for the introduction of a wide range of functionalities through reactions like acylation, alkylation, and the formation of Schiff bases. acs.orgmdpi.com One-pot, multi-component reactions, which are known for their efficiency and atom economy, could be explored for the direct synthesis of complex derivatives from simple precursors. beilstein-journals.org

A summary of synthetic approaches for related pyrazole derivatives that could be adapted for this compound is presented in Table 1.

Table 1: Synthetic Strategies for Pyrazole Derivatives

Product Type Reactants Reaction Conditions Reference
Pyrazolo[3,4-d]pyrimidines 5-Aminopyrazoles, N,N-substituted amides, PBr3, Hexamethyldisilazane One-flask reaction involving Vilsmeier amidination and heterocyclization nih.gov
Pyrazolo-fused 1,7-Naphthyridines Arylglyoxals, Pyrazol-5-amines Domino reaction catalyzed by p-TsOH acs.org
5-Amino-4-(arylselanyl)-1H-pyrazoles Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides Iodine-catalyzed multicomponent reaction beilstein-journals.org

Deeper Exploration of Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing new synthetic pathways. Future research should focus on detailed mechanistic studies of key transformations. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, it was demonstrated that the reaction proceeds through 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl)formamidine intermediates. nih.gov Similar mechanistic investigations for reactions starting with this compound would be highly valuable.

The use of kinetic studies, isotopic labeling, and computational modeling can provide deep insights into the reaction pathways, transition states, and the role of catalysts. For example, a proposed mechanism for the formation of 5-amino-4-(arylselanyl)-1H-pyrazoles involves the initial formation of a C-Se bond followed by cyclization. beilstein-journals.org Elucidating such mechanisms for reactions involving the this compound scaffold will enable more rational and efficient synthesis of target molecules.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties of molecules and to understand their structure-function relationships. Future research should employ advanced computational modeling techniques, such as Density Functional Theory (DFT), to investigate the electronic structure, conformational preferences, and reactivity of this compound and its derivatives. bohrium.com DFT calculations can be used to optimize molecular geometries, calculate spectroscopic properties (e.g., NMR, IR), and determine frontier molecular orbital energies (HOMO-LUMO), which are indicative of chemical reactivity and stability. bohrium.com

Molecular docking studies can be utilized to predict the binding modes of these compounds with various biological targets, such as enzymes and receptors. bohrium.comnih.gov This can help in identifying potential therapeutic targets and in designing derivatives with improved binding affinity and selectivity. For instance, docking studies have been used to investigate the interaction of pyrazole derivatives with human checkpoint kinase 1 and monoamine oxidase B. bohrium.comnih.gov Similar in silico screening of this compound derivatives against a panel of cancer-related proteins or other disease-relevant targets could guide synthetic efforts towards more potent and selective drug candidates.

Comprehensive Mechanistic Studies of Biological Activities

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov While preliminary studies on related compounds have shown promise, comprehensive mechanistic studies are needed to understand how this compound and its derivatives exert their biological effects.

Future research should focus on identifying the specific molecular targets and signaling pathways modulated by these compounds. For example, if a derivative shows anticancer activity, studies should be conducted to determine if it induces apoptosis, inhibits cell cycle progression, or targets specific kinases. bohrium.com Techniques such as gene expression profiling, proteomics, and cell-based assays can be employed to elucidate the mechanism of action. A deeper understanding of the biological mechanisms will be crucial for the rational design of more effective and safer therapeutic agents.

A summary of reported biological activities for related pyrazole compounds is provided in Table 2.

Table 2: Reported Biological Activities of Pyrazole Derivatives

Compound Class Biological Activity Key Findings Reference
Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones Anticancer Good cytotoxicity against HeLa and DU145 cells. bohrium.com
4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Anticancer Inhibit CDK2 and/or CDK9, arrest cell cycle, and induce apoptosis. bohrium.com
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives Monoamine Oxidase Inhibition Potent and reversible inhibitors of monoamine oxidases. nih.gov

Development of Novel Materials Based on the this compound Scaffold

The unique electronic and photophysical properties of pyrazole derivatives make them attractive candidates for applications in materials science. ontosight.ai The highly conjugated system of this compound suggests potential for its use in organic electronics. For instance, related pyrazole derivatives have been investigated as hole-transporting materials in photoelectric conversion devices like solar cells. mdpi.com

Future research should explore the synthesis of polymers and macromolecules incorporating the this compound unit. The amino group provides a convenient point for polymerization. The photophysical properties, such as fluorescence and phosphorescence, of this scaffold and its derivatives should be systematically investigated. For example, the formation of a complex between 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and ZnCl2 resulted in a significant enhancement of fluorescence. researchgate.net The potential for these compounds to act as fluorescent sensors, organic light-emitting diode (OLED) materials, or components in other advanced functional materials warrants further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-diphenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, pyrazole derivatives can be synthesized by reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes under reflux conditions. Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., phosphorous oxychloride at 120°C) significantly impact yield .
  • Key Considerations :

  • Use inert atmospheres to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC.
  • Yields range from 40–75%, depending on substituent reactivity and purification methods (e.g., column chromatography).

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm) and pyrazole NH (δ ~10.2 ppm, broad singlet). Substituents like methoxy groups show distinct singlets (δ 3.8–4.0 ppm) .
  • ¹³C NMR : Aromatic carbons appear at δ 120–140 ppm; pyrazole carbons at δ 145–160 ppm .
    • IR Spectroscopy : NH stretching (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) confirm core structure .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Wear PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .
  • Store in dark, inert conditions (argon) at room temperature to prevent decomposition .
    • First Aid : In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-donating/withdrawing effects of substituents (e.g., methoxy vs. nitro groups) .
  • Molecular Dynamics (MD) : Simulate thermal stability (decomposition >170°C) and correlate with experimental DSC/TGA data .
  • Software : Gaussian 03 for heat of formation; EXPLO5 for detonation properties in energetic salts .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-5-amine derivatives?

  • Case Study : Antimicrobial assays may show variability due to:

  • Strain specificity : Gram-positive vs. Gram-negative bacteria (e.g., S. aureus vs. E. coli) .
  • Concentration ranges : MIC values differ by substituents (e.g., chloro vs. methoxy groups) .
    • Standardization : Use CLSI guidelines for MIC determination and include positive controls (e.g., ciprofloxacin) .

Q. How do crystallographic studies inform the design of pyrazole-5-amine-based materials?

  • X-ray Diffraction :

  • Salt Formation : Potassium and sodium salts form 2D/1D metal-organic frameworks (MOFs), enhancing thermal stability (Tdec >250°C) .
  • Packing Analysis : π-π stacking between phenyl groups improves density (1.61–2.92 g cm⁻³), critical for energetic materials .
    • Data Interpretation : Use Mercury or Olex2 to analyze bond angles and torsion angles (e.g., C3–C4–C5–N6: 179.56°) .

Key Challenges and Solutions

  • Challenge : Low solubility in polar solvents (e.g., water).
    Solution : Derivatize with sulfonate groups or use DMSO as a co-solvent .
  • Challenge : Spectral overlap in crowded aromatic regions.
    Solution : Use 2D NMR (COSY, HSQC) for unambiguous assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.